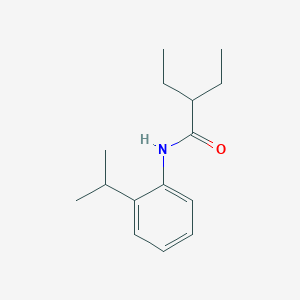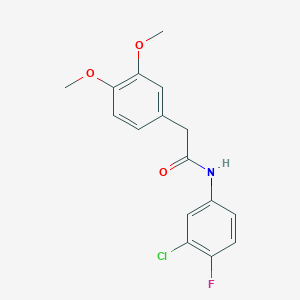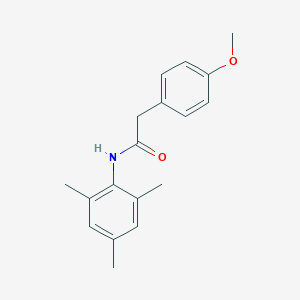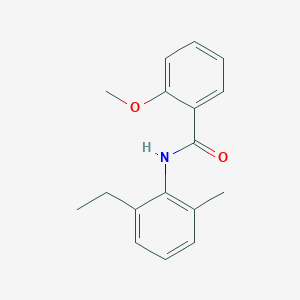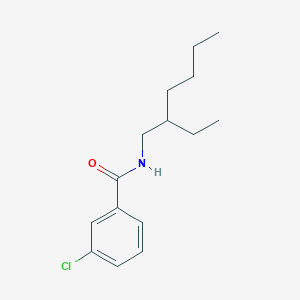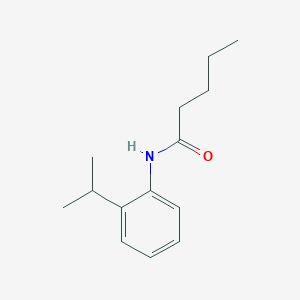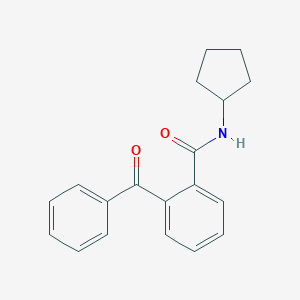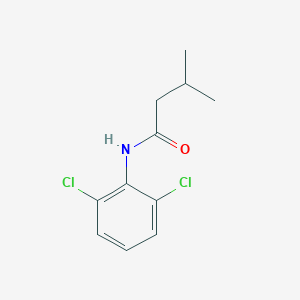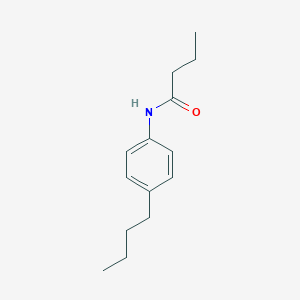
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide, commonly known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMP belongs to the class of arylacetamide derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of CMMP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. CMMP has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. It also inhibits the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in certain neurological disorders.
Biochemical and Physiological Effects:
CMMP has been found to have a significant effect on the central nervous system. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has a modulatory effect on ion channels, which can affect neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMMP is its potential therapeutic properties for neurological disorders. It has been found to be effective in preclinical studies and has shown promise as a potential treatment option. However, the limitations of CMMP include its low solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness.
Orientations Futures
There are several future directions for the research on CMMP. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic properties of CMMP for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more effective formulations and delivery methods for CMMP could improve its therapeutic potential. Finally, the investigation of the safety and toxicity of CMMP is also an important area of future research.
Méthodes De Synthèse
The synthesis of CMMP involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation with acetic anhydride to obtain CMMP. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CMMP has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. CMMP has also shown promise as a potential treatment for neuropathic pain, epilepsy, and other neurological disorders.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-13(10-14)17-15(18)9-11-5-7-12(16)8-6-11/h2-8,10H,9H2,1H3,(H,17,18) |
Clé InChI |
YYIPWCUHQIJTKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



